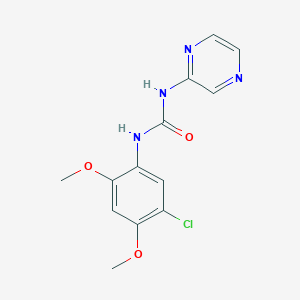
2-Methyl-1,2-oxazolidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-oxazolidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H9NO2. It features a five-membered ring containing both nitrogen and oxygen atoms, with a methyl group and an aldehyde functional group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,2-oxazolidine-5-carbaldehyde can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another approach includes transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2-oxazolidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The ring structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: 2-Methyl-1,2-oxazolidine-5-carboxylic acid.
Reduction: 2-Methyl-1,2-oxazolidine-5-methanol.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1,2-oxazolidine-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with biological activity.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2-oxazolidine-5-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the ring structure can participate in cycloaddition reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,2-oxazolidine-3-carbaldehyde
- 2-Methyl-1,2-oxazolidine-4-carbaldehyde
- 2-Methyl-1,2-oxazolidine-5-carboxylic acid
Uniqueness
2-Methyl-1,2-oxazolidine-5-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 5-position of the oxazolidine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
CAS No. |
184845-85-0 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2-methyl-1,2-oxazolidine-5-carbaldehyde |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-5(4-7)8-6/h4-5H,2-3H2,1H3 |
InChI Key |
XSVYCKZVOZHLCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


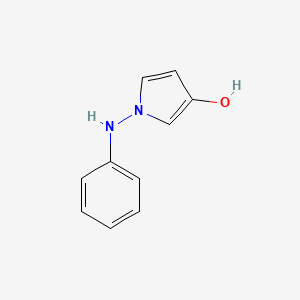
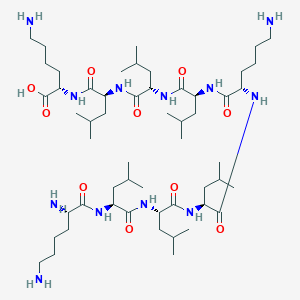
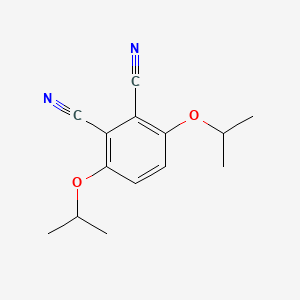
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
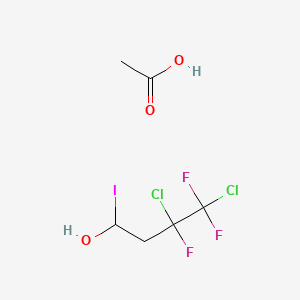
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
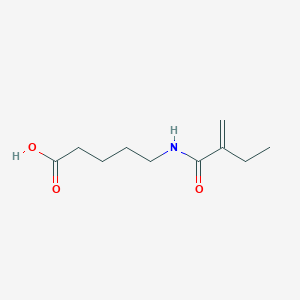
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)

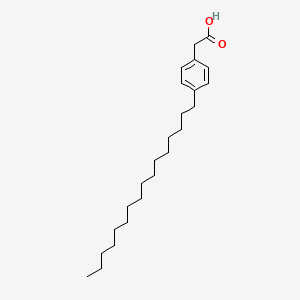
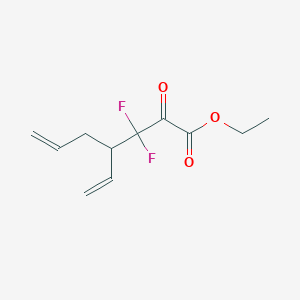
![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
